molecular formula C18H15NO B157606 alpha-(4-Pyridyl)benzhydrol CAS No. 1620-30-0

alpha-(4-Pyridyl)benzhydrol

Cat. No. B157606
CAS RN: 1620-30-0
M. Wt: 261.3 g/mol
InChI Key: MRHLFZXYRABVOZ-UHFFFAOYSA-N
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Patent
US04810713

Procedure details

A mixture of 99 g (0.379 mole) of diphenyl-4-pyridyl-methanol, 50 ml of conc. hydrochloric acid, 200 ml of 57% hydroiodic acid and 200 ml of glacial acetic acid was refluxed for 41/2 hr and then was stirred at room temperature for 12 hr. The reaction mixture was poured over ice and was made basic with 50% sodium hydroxide. An aqueous solution of sodium thiosulfate was added, and the mixture was extracted with methylene chloride. The methylene chloride solution was dried over magnesium sulfate and the solvent was removed in vacuo. The residue was recrystallized from a mixture of methylene chloride-ether-hexane to give two crops of crystalline solids: Crop I, 40.87 g (44.0%), m.p. 124-126; Crop II, 25.38 g (27.3%), m.p. 123-125. Analysis of the mixture of the Crops I and II was as follows:
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.I.[OH-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>C(O)(=O)C>[C:1]1([CH:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:9]2[CH:10]=[CH:11][N:12]=[CH:13][CH:14]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C1=CC=NC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
reactant
Smiles
I
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 41/2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured over ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixture of methylene chloride-ether-hexane
CUSTOM
Type
CUSTOM
Details
to give two crops of crystalline solids

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C1(=CC=CC=C1)C(C1=CC=NC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.